molecular formula C10H10N2O B14574607 2-(3,4-Dimethyl-1,2-oxazol-5-yl)pyridine CAS No. 61314-39-4

2-(3,4-Dimethyl-1,2-oxazol-5-yl)pyridine

Cat. No.: B14574607
CAS No.: 61314-39-4
M. Wt: 174.20 g/mol
InChI Key: NHLAMSKUPWIJEU-UHFFFAOYSA-N
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Description

2-(3,4-Dimethyl-1,2-oxazol-5-yl)pyridine is a heterocyclic compound that features both an oxazole and a pyridine ring The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the pyridine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

The synthesis of 2-(3,4-Dimethyl-1,2-oxazol-5-yl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethyl-1,2-oxazole with a pyridine derivative under specific conditions. The reaction typically requires a base, such as sodium hydride, and a solvent, such as dimethylformamide, to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

2-(3,4-Dimethyl-1,2-oxazol-5-yl)pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(3,4-Dimethyl-1,2-oxazol-5-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethyl-1,2-oxazol-5-yl)pyridine involves its interaction with molecular targets and pathways within biological systems. The oxazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins, enzymes, and nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(3,4-Dimethyl-1,2-oxazol-5-yl)pyridine include other oxazole and pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

61314-39-4

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3,4-dimethyl-5-pyridin-2-yl-1,2-oxazole

InChI

InChI=1S/C10H10N2O/c1-7-8(2)12-13-10(7)9-5-3-4-6-11-9/h3-6H,1-2H3

InChI Key

NHLAMSKUPWIJEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)C2=CC=CC=N2

Origin of Product

United States

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